molecular formula C9H10N2O3 B057369 2-(Carbamoylamino)-6-methylbenzoic acid CAS No. 123633-26-1

2-(Carbamoylamino)-6-methylbenzoic acid

Cat. No.: B057369
CAS No.: 123633-26-1
M. Wt: 194.19 g/mol
InChI Key: BBACICOJIMPRDT-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-6-methylbenzoic acid is a benzoic acid derivative featuring a carbamoylamino (-NH-CONH₂) substituent at the 2-position and a methyl group at the 6-position of the aromatic ring. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. Structurally, the compound combines the carboxylic acid functionality of benzoic acid with a urea-like carbamoyl group, conferring unique physicochemical and biological properties. The carbamoylamino group enhances hydrogen-bonding capacity, which may influence solubility and intermolecular interactions, while the methyl group contributes to lipophilicity .

Properties

CAS No.

123633-26-1

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(carbamoylamino)-6-methylbenzoic acid

InChI

InChI=1S/C9H10N2O3/c1-5-3-2-4-6(11-9(10)14)7(5)8(12)13/h2-4H,1H3,(H,12,13)(H3,10,11,14)

InChI Key

BBACICOJIMPRDT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)N)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N)C(=O)O

Synonyms

Benzoic acid, 2-[(aminocarbonyl)amino]-6-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Hydroxyl (): Increases acidity (pKa ~2.8) and UV absorption, useful in analytical detection.
  • Methyl (): Enhances metabolic stability and lipophilicity, favoring pharmacokinetic profiles.

Physicochemical Properties

Property This compound 2-Hydroxy-6-methylbenzoic acid 2-(Carbamoylamino)-6-fluorobenzoic acid
Solubility Moderate in polar solvents (inferred) Low in water, high in DMSO Moderate in DMSO/water mixtures
Melting Point Not reported ~250°C Not reported
Hydrogen Bonding High (amide + carboxylic acid) High (phenolic OH + COOH) High (amide + COOH + F interactions)

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